6-Fluoro-alpha-methylpyridine-3-methanamine

Description

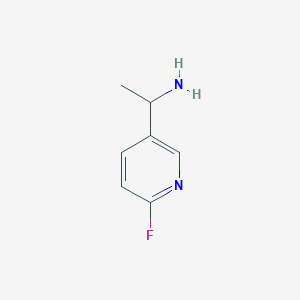

6-Fluoro-alpha-methylpyridine-3-methanamine is a pyridine derivative featuring a fluorine atom at position 6, a methanamine group (-CH2NH2) at position 3, and a methyl group (-CH3) in an "alpha" position relative to the methanamine.

Properties

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTAFZSFQDNIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281278 | |

| Record name | 6-Fluoro-α-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-45-3 | |

| Record name | 6-Fluoro-α-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-α-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-alpha-methylpyridine-3-methanamine typically involves the fluorination of alpha-methylpyridine followed by amination. One common method includes the reaction of 6-fluoropyridine with methylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes, often utilizing specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-alpha-methylpyridine-3-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

6-Fluoro-alpha-methylpyridine-3-methanamine is being investigated as a potential lead compound in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals, particularly in targeting neurotransmitter systems. Research indicates that derivatives of this compound may exhibit significant activity against neurotransmitter receptors, which are crucial for treating conditions like depression and anxiety .

Synthesis of Bioactive Compounds:

This compound serves as a key intermediate in synthesizing various biologically active molecules. For example, it has been utilized in the efficient synthesis of compounds that act as dopamine D2 and D3 receptor antagonists, which are vital in managing psychiatric disorders. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, further enhances its utility in creating diverse pharmacologically relevant structures.

Biological Research

Neuroscience Applications:

In neuroscience, this compound is being studied for its potential effects on neurotransmitter systems. Its derivatives have shown promise in modulating serotonin and dopamine pathways, which are critical for mood regulation and cognitive function. This makes it a valuable tool for exploring therapeutic avenues for neuropsychiatric disorders.

Antimicrobial Properties:

Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral properties, making it a candidate for further exploration in the development of new antimicrobial agents. The presence of the fluorine atom and the methylamine group contributes to its reactivity and biological activity.

Industrial Applications

Agrochemicals:

this compound is also being explored for its applications in the agricultural sector, particularly as an intermediate in the synthesis of agrochemicals. Its unique structure allows it to be modified into various formulations that can enhance crop protection against pests and diseases.

Chemical Synthesis:

In industrial settings, this compound is used as a building block for synthesizing more complex organic molecules. Its versatility in chemical reactions makes it a valuable asset in material science and chemical manufacturing processes .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: A study focused on synthesizing novel antidepressants using this compound as an intermediate demonstrated its ability to yield compounds with enhanced potency against serotonin receptors.

- Case Study 2: Research on antimicrobial agents highlighted the effectiveness of derivatives of this compound against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 6-Fluoro-alpha-methylpyridine-3-methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Positioning and Electronic Effects

6-Fluoro-alpha-methylpyridine-3-methanamine

- Substituents : Fluorine (position 6), methanamine (position 3), and methyl group (hypothetically at position 2 or 4).

- The methyl group may introduce steric hindrance, affecting molecular interactions.

Key Analogs :

(6-Fluoro-4-methylpyridin-3-yl)methanamine ()

- Substituents: F (6), CH3 (4), NH2 (3).

- Properties: Molecular weight 140.16 g/mol, pKa 7.78, boiling point 259.3±35.0°C, density 1.138±0.06 g/cm³.

- Comparison: Methyl at position 4 may minimally hinder the methanamine group, whereas a methyl at position 2 (hypothetical "alpha") could impose greater steric effects.

(6-Methylpyridin-3-yl)methanamine () Substituents: CH3 (6), NH2 (3). Properties: Molecular weight 122.17 g/mol.

Physicochemical Properties

The table below summarizes key data from the evidence:

*Hypothetical data inferred from structurally similar compounds.

Key Observations:

- Fluorine vs. Methyl at Position 6 : Fluorine reduces molecular weight compared to methyl (140.16 vs. 122.17 g/mol) but increases polarity.

- pKa Trends : The pKa of ~7.78 () suggests moderate basicity, likely influenced by fluorine’s electron-withdrawing effect.

- Boiling Point : High boiling points (~259°C) in fluorinated derivatives correlate with strong intermolecular forces (e.g., hydrogen bonding).

Biological Activity

6-Fluoro-alpha-methylpyridine-3-methanamine (CAS No. 905587-45-3) is an organic compound characterized by a fluorine atom at the sixth position of the pyridine ring, an alpha-methyl group, and a methanamine substituent at the third position. This unique structure contributes to its potential biological activities, particularly in pharmacological contexts. Fluorinated compounds are known for their altered reactivity and enhanced metabolic stability, making them valuable in medicinal chemistry and drug development.

The molecular formula of this compound is C₇H₉FN₂. The presence of fluorine significantly influences its chemical behavior, allowing it to participate in various reactions such as nucleophilic substitutions and electrophilic additions.

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Can form N-oxides using oxidizing agents like hydrogen peroxide. |

| Reduction | Yields different amine derivatives with reducing agents like lithium aluminum hydride (LiAlH₄). |

| Substitution | The fluorine atom can be substituted under appropriate conditions, leading to diverse functionalized pyridine derivatives. |

Pharmacological Potential

Preliminary studies indicate that this compound exhibits potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Research suggests that compounds with similar structures may possess antimicrobial properties. For instance, derivatives with pyridine moieties have shown activity against various bacterial strains, including E. coli ATCC 25922 .

- Neuroscience Applications : The compound is being investigated for its role as a pharmaceutical intermediate in developing drugs targeting dopamine D2 and D3 receptors and serotonin receptors.

- Antioxidant Activity : Some studies have reported antioxidant properties for related compounds, indicating potential therapeutic applications in oxidative stress-related conditions .

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Enhanced binding properties of fluorinated compounds could lead to improved efficacy in drug formulations. Specific binding studies are necessary to elucidate its mechanism of action within biological systems.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study explored the synthesis of derivatives from this compound, examining their biological activities against microbial strains and their antioxidant capacities. The findings indicated that certain derivatives exhibited significant anti-biofilm activity and antioxidant effects .

- Drug Development Applications : Research has highlighted the compound's role as a key intermediate in synthesizing bioactive compounds relevant to treating psychiatric disorders, emphasizing its potential as a precursor for novel antidepressants .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 6-Fluoropyridin-3-ylmethanamine | C₆H₇FN₂ | Lacks the alpha methyl group |

| Alpha-Methylpyridine | C₇H₉N | No fluorine substituent |

| 2-Fluoropyridine | C₅H₄FN | Different position of the fluorine atom |

| 4-Fluoro-alpha-methylpyridine | C₇H₉FN | Fluorine at the fourth position |

The combination of a fluorine atom and a methanamine group in this compound may provide distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Fluoro-alpha-methylpyridine-3-methanamine, and what analytical methods are critical for verifying its purity?

- Methodology :

- Synthesis : A common approach involves fluorination of a pyridine precursor (e.g., 2-chloro-6-methylpyridine) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C), followed by reductive amination to introduce the methanamine group .

- Characterization : Use HPLC (≥95% purity threshold) and LC-MS for purity assessment. NMR (e.g., NMR for fluorine position confirmation, NMR for methyl/methanamine group assignments) is essential for structural validation .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodology :

- Experimental Design : Store aliquots at 4°C, 25°C (ambient), and −20°C for 1–6 months. Monitor degradation via HPLC and track byproducts (e.g., oxidation products) using high-resolution mass spectrometry (HRMS).

- Key Metrics : Measure half-life under each condition and identify degradation pathways (e.g., hydrolysis of the fluoropyridine ring or amine oxidation) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved when synthesizing via different routes?

- Methodology :

- Root Cause Analysis : Compare spectra from synthetic routes using KF vs. alternative fluorinating agents (e.g., Selectfluor®). Differences in chemical shifts may arise from residual solvents (e.g., DMSO) or regiochemical impurities.

- Resolution : Use deuterated solvents for NMR, and confirm regiochemistry via X-ray crystallography or computational modeling (DFT) .

Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing trifluoromethyl byproducts?

- Methodology :

- Process Optimization :

Use flow chemistry to control exothermic fluorination steps.

Replace KF with tetrabutylammonium fluoride (TBAF) to enhance solubility and reaction homogeneity.

Monitor intermediates in real-time via inline FTIR to detect trifluoromethyl group formation early .

- Byproduct Mitigation : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to separate trifluoromethyl impurities .

Q. How do steric and electronic effects of the alpha-methyl group influence the compound’s binding affinity to biological targets?

- Methodology :

- Computational Modeling : Perform docking studies (AutoDock Vina) comparing this compound with its non-methylated analog.

- Experimental Validation : Synthesize analogs and test in vitro against targets (e.g., kinases or GPCRs) using SPR (surface plasmon resonance) or fluorescence polarization assays. Correlate binding data with Hammett σ values for electronic effects .

Contradiction Analysis & Troubleshooting

Q. How should researchers address conflicting reports about the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Controlled Experiments : Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Measure solubility via UV-Vis spectroscopy at λ~260 nm (pyridine absorption band).

- Resolution : If solubility varies by >10%, check for polymorphic forms (via XRD) or hydrate formation. Use co-solvents (e.g., 10% PEG-400 in PBS) for in vivo studies .

Q. What steps validate the biological activity of this compound when initial assays show inconsistent IC50 values?

- Methodology :

- Assay Replication : Repeat dose-response curves in triplicate using orthogonal assays (e.g., fluorescence-based and radiometric assays).

- Control Checks : Include a reference inhibitor (e.g., staurosporine for kinases) to confirm assay integrity. Analyze batch-to-batch purity differences via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.